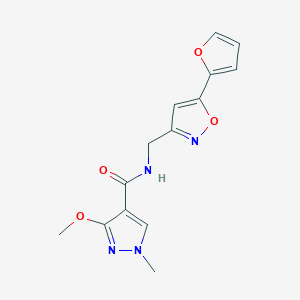
(4-Methylpiperazin-1-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylpiperazin-1-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has been the focus of scientific research due to its potential use in various applications.
Applications De Recherche Scientifique
Drug-likeness and Pharmacophore Development
A study highlighted the development of compounds containing derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine for binding affinity to human histamine H3 and H4 receptors. Through structure-activity relationship studies, compounds demonstrating high affinity and selectivity for H3 receptors were identified. This research provides insights into the drug-likeness and pharmacophore development for potential H3R ligands, emphasizing the importance of integrating the H3R pharmacophore into structural scaffolds to achieve high receptor affinity and promising drug-likeness properties (Sadek et al., 2014).
Synthesis of Ligands for CNS Receptors
Another study described a novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols, starting from the methyl ester of (S)-serine. This process led to the discovery of compounds with significant interaction with σ1-receptors, indicating potential applications in developing ligands for central nervous system receptors (Beduerftig et al., 2001).
Antimicrobial Activity
Research into triazole analogues of piperazine demonstrated significant antibacterial activity against human pathogenic bacteria. This study highlights the potential for developing new antimicrobial agents based on modifications of the piperazine structure, offering insights into the design of compounds with improved antibacterial efficacy (Nagaraj et al., 2018).
Tubulin Polymerization Inhibition
A series of (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine was investigated for their effects on tumor cell growth, inhibition of tubulin polymerization, and cell cycle arrest. This research provides a foundation for the development of novel and potent tubulin polymerization inhibitors, with certain compounds showing excellent antiproliferative properties (Prinz et al., 2017).
Propriétés
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-13-17-6-3-15(18-13)23-14-4-7-20(8-5-14)16(22)21-11-9-19(2)10-12-21/h3,6,14H,4-5,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZVFSZTNMVTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2666626.png)


![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2666633.png)
![1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2666635.png)

![3-(2,6-dichlorophenyl)-N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666639.png)
![(5R,8S)-10-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2666640.png)
![4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2666641.png)


